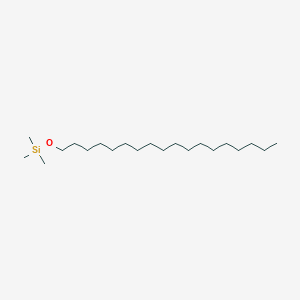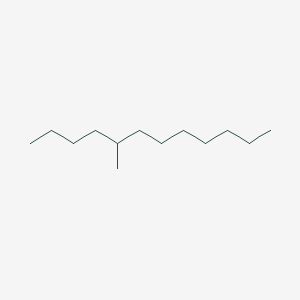
p-Anisaldehyde-|A-d1
Vue d'ensemble
Description
P-Anisaldehyde-|A-d1, also known as 4-Anisaldehyde, is an organic compound with the formula CH3OC6H4CHO . The molecule consists of a benzene ring with a formyl and a methoxy group . It is a colorless liquid with a strong aroma, providing a sweet, floral, and strong aniseed odor .
Synthesis Analysis
The synthesis of p-Anisaldehyde involves the use of graphite-like carbon nitride photocatalysts . Under deoxygenated conditions, holes play the primary role in the p-Anisaldehyde synthesis . Under oxygenated conditions, the process is governed by the effect of reactive oxygen species, namely superoxide radicals, with a significant contribution from holes .Molecular Structure Analysis
The molecular formula of p-Anisaldehyde-|A-d1 is C8H8O2 . The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular weight is 137.15 g/mol .Chemical Reactions Analysis
In the photocatalytic conversion of p-anisyl alcohol to p-anisaldehyde in deoxygenated aqueous solutions under UV-LED irradiation, the GCN-UL was the best photocatalyst reaching 60% yield at 64% conversion for p-anisaldehyde production after 240 min of reaction . Under oxygenated conditions (air), the process efficiency was increased to 79% yield at 92% conversion only after 90 min reaction .Physical And Chemical Properties Analysis
P-Anisaldehyde-|A-d1 is a colorless liquid with a strong aroma . It has a molecular weight of 137.15 g/mol . The molecule consists of a benzene ring with a formyl and a methoxy group . It has a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique
Photocatalytic Synthesis
p-Anisaldehyde is used in the photocatalytic synthesis of various compounds . For instance, it is used in the photocatalytic conversion of p-anisyl alcohol to p-anisaldehyde in deoxygenated aqueous solutions under UV-LED irradiation . The process involves the use of graphite-like carbon nitride (GCN)-based materials as photocatalysts .
Antifungal Activity
p-Anisaldehyde exhibits strong antifungal activity against certain fungi, such as Penicillium digitatum and Penicillium italicum . It disrupts the cell wall integrity and membrane permeability of these fungi, thereby inhibiting their growth . This makes p-Anisaldehyde a potential natural fungicide for preventing and controlling postharvest diseases .
Food Preservation
p-Anisaldehyde is used in the preservation of food , particularly fruits . It has been shown to significantly reduce fruit decay, weight loss, and loss of firmness, while maintaining higher content of total soluble solids, betacyanins, and betaxanthins . This makes p-Anisaldehyde a promising natural preservative for maintaining the postharvest quality of fruits .
Pharmaceutical Industry
p-Anisaldehyde is widely applied in the pharmaceutical industry as a final product or as an intermediate to other reactions . It’s used in the production of various pharmaceutical compounds due to its aromatic aldehyde properties .
Beverage Industry
In the beverage industry , p-Anisaldehyde is used as a flavoring agent due to its pleasant, sweet, and aromatic odor . It’s used in the formulation of various beverages to enhance their flavor and aroma .
Chemical Synthesis
p-Anisaldehyde is used in chemical synthesis as a precursor for the synthesis of other chemical compounds . It’s used in various chemical reactions due to its reactivity and structural properties .
Mécanisme D'action
and consists of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) attached . Here’s a breakdown of its mechanism of action:
- Affected Pathways : p-Anisaldehyde impacts spore growth, cell wall synthesis, cell membrane function, oxidative stress responses, and energy metabolism .
Biochemical Pathways
Action Environment
Safety and Hazards
Prolonged inhalation of high concentrations of p-Anisaldehyde may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .
Propriétés
IUPAC Name |
deuterio-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-RAMDWTOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460063 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisaldehyde-|A-d1 | |
CAS RN |
19486-71-6 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzaldehyde-a-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















